H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

Catalog No.
S12577985
CAS No.
M.F
C30H45N11O11
M. Wt
735.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

Product Name

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C30H45N11O11

Molecular Weight

735.7 g/mol

InChI

InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35)

InChI Key

VNBPDMAPAHYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

The compound H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide composed of several amino acids, including glycine, phenylalanine, arginine, aspartic acid, and glutamine. This peptide features a sequence that includes both D- and L-stereoisomers of amino acids, which can impart unique structural and functional properties. The presence of these stereoisomers allows for various interactions in biological systems, potentially influencing the peptide's activity and stability.

  • Hydrolysis: This reaction can break down the peptide bonds, leading to the formation of free amino acids.
  • Oxidation: Certain amino acid residues may be oxidized, particularly those containing sulfur (e.g., cysteine) or aromatic rings.
  • Reduction: Disulfide bonds can be reduced to form free thiols, affecting the peptide's conformation and activity.
  • Substitution Reactions: Specific amino acids can be substituted to modify the peptide's properties or enhance its biological activity.

The biological activity of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH largely depends on its specific amino acid sequence and configuration. Peptides with arginine and aspartic acid residues are known to participate in various physiological processes, including:

  • Signal Transduction: The peptide may interact with cell surface receptors, triggering intracellular signaling pathways.
  • Immune Response Modulation: Certain sequences can influence immune cell activity, potentially enhancing or inhibiting responses.
  • Neurotransmission: Some peptides exhibit neuroactive properties, affecting neurotransmitter release and neuronal communication.

The synthesis of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:

  • Deprotection: Removal of protecting groups from the amino acids attached to the resin.
  • Coupling: Activation and addition of the next amino acid using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).
  • Cleavage: Final removal of the synthesized peptide from the resin using cleavage agents like trifluoroacetic acid.

Alternative methods such as liquid-phase synthesis may also be employed, particularly for smaller peptides or specific applications.

Peptides like H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH have various applications in fields such as:

  • Pharmaceutical Development: Used in drug design and development due to their ability to mimic natural peptides and proteins.
  • Biotechnology: Employed in assays and as standards for studying protein interactions and functions.
  • Nutraceuticals: Investigated for their potential health benefits, including muscle recovery and immune support.

Several compounds share similarities with H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH, primarily due to their amino acid composition or structural characteristics. Here are some notable comparisons:

Compound NameKey Features
H-Gly-L-Asp-OHContains glycine and aspartic acid; simpler structure.
H-Lys-L-Phe-L-Asp-OHIncludes lysine; known for strong receptor interactions.
H-Ala-L-Leu-L-Val-OHFeatures branched-chain amino acids; important in metabolic studies.
H-Lys-D-Ala-L-Val-OHCombines L- and D-amino acids; used in antimicrobial research.

The uniqueness of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH lies in its specific combination of D- and L-amino acids, which can influence its biological activity differently compared to other peptides that may contain only L-amino acids or different combinations altogether.

XLogP3

-7.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

12

Exact Mass

735.33000129 g/mol

Monoisotopic Mass

735.33000129 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-09-2024

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